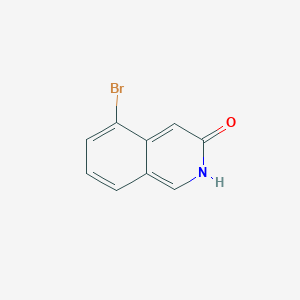

5-Bromoisoquinolin-3-OL

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPBAJBUKPWIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724492 | |

| Record name | 5-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175271-86-9 | |

| Record name | 5-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of Brominated Isoquinolinols: A Focus on the 5-Bromo Isoquinoline Core

Introduction: The Significance of the Bromoisoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activity.[1] The introduction of a bromine atom onto this scaffold, as in 5-bromoisoquinoline, provides a versatile chemical handle for further molecular elaboration through a variety of cross-coupling reactions. This makes 5-bromoisoquinoline and its derivatives key intermediates in the synthesis of complex molecules for the pharmaceutical and materials science industries.[2][3] The addition of a hydroxyl group, creating a bromoisoquinolinol, further expands the chemical space by introducing a site for O-alkylation, esterification, and modulation of the electronic properties of the aromatic system.

Physicochemical and Spectroscopic Properties of 5-Bromoisoquinoline

The physical and spectroscopic properties of 5-bromoisoquinoline are well-documented, providing a baseline for characterization.

| Property | Value | Source |

| CAS Number | 34784-04-8 | [4] |

| Molecular Formula | C₉H₆BrN | [4] |

| Molecular Weight | 208.05 g/mol | [4] |

| Melting Point | 81-82 °C | [5] |

| Boiling Point | 145-149 °C at 14 mmHg | [5] |

| Appearance | White to light brown solid | [5] |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 9.37 (s, 1H), 8.66 (d, J=5.9 Hz, 1H), 8.19 (d, J=8.2 Hz, 1H), 8.15 (d, J=7.5 Hz, 1H), 7.91 (d, J=6.0 Hz, 1H), 7.62 (t, J=7.8 Hz, 1H) | [5] |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5 | [5] |

| IR (CHCl₃) cm⁻¹ | 3053, 1582, 1509, 1484, 1352, 1263, 1222, 1112, 1000 | [5] |

Synthesis of the 5-Bromoisoquinoline Core: A Validated Protocol

The synthesis of 5-bromoisoquinoline is most effectively achieved through the electrophilic bromination of isoquinoline. Careful control of reaction conditions is paramount to ensure regioselectivity and minimize the formation of undesired isomers.[5]

Rationale for Experimental Choices

The selection of N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid is a key aspect of this synthesis. Sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring. The use of NBS provides a reliable source of electrophilic bromine under these acidic conditions. Temperature control is critical; maintaining a low temperature (-25 to -18 °C) favors the formation of the 5-bromo isomer over the 8-bromo isomer.[5]

Step-by-Step Synthesis Protocol

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS), recrystallized

-

Diethyl ether

-

1M Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry ice

-

Acetone

Equipment:

-

Three-necked round-bottomed flask

-

Internal thermometer

-

Mechanical stirrer

-

Addition funnel with nitrogen inlet

-

Dry ice-acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure: [5]

-

Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with an internal thermometer, mechanical stirrer, and an addition funnel with a nitrogen inlet, add 340 mL of concentrated sulfuric acid. Cool the acid to 0 °C in an ice bath.

-

Addition of Isoquinoline: Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred sulfuric acid, ensuring the internal temperature remains below 30 °C.

-

Cooling: Cool the resulting solution to -25 °C using a dry ice-acetone bath.

-

Bromination: Add 64.6 g (363 mmol) of recrystallized N-bromosuccinimide in portions to the vigorously stirred solution. Maintain the internal temperature between -22 and -26 °C during the addition.

-

Reaction: Stir the suspension for 2 hours at -22 ± 1 °C, followed by 3 hours at -18 ± 1 °C.

-

Quenching: Pour the reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

-

Neutralization: Adjust the pH of the mixture to 9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25 °C.

-

Extraction: Transfer the alkaline suspension to a large separatory funnel and extract with 800 mL of diethyl ether. Separate the layers and extract the aqueous phase with two additional 200 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash with 200 mL of 1M NaOH, followed by 200 mL of water.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by fractional distillation under reduced pressure (bp 145-149 °C at 14 mmHg) to obtain 5-bromoisoquinoline as a white solid.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 5-bromoisoquinoline is dominated by the presence of the bromine atom, which serves as a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.

Cross-Coupling Reactions

The bromine atom at the 5-position readily participates in various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted isoquinolines.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylisoquinolines.

-

Heck Reaction: Reaction with alkenes to introduce vinyl groups.

These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.[5]

Grignard Reagent Formation

The bromine atom can be converted to a Grignard reagent by treatment with magnesium metal. The resulting organometallic species can then react with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds.

The Influence of the 3-Hydroxy Group: Properties and Reactivity of Isoquinolin-3-ols

While specific data for 5-bromoisoquinolin-3-ol is unavailable, the properties and reactivity of the parent 3-hydroxyisoquinoline provide valuable insights.

Tautomerism

3-Hydroxyisoquinoline exists in a tautomeric equilibrium with its keto form, isoquinolin-3(2H)-one. The position of this equilibrium is influenced by the solvent and the presence of other substituents on the ring. This tautomerism is a critical consideration in its reactivity.

Reactivity of the Hydroxyl Group

The hydroxyl group in 3-hydroxyisoquinolines is nucleophilic and can undergo:

-

O-Alkylation: Reaction with alkyl halides in the presence of a base to form 3-alkoxyisoquinolines.

-

O-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding esters.

-

Conversion to a Triflate: Reaction with triflic anhydride to form a highly reactive triflate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Influence on the Ring System

The electron-donating nature of the hydroxyl group activates the isoquinoline ring towards electrophilic substitution. The directing effect of the hydroxyl group would need to be considered in conjunction with the existing bromo substituent and the deactivating effect of the nitrogen atom.

Visualizing Key Structures and Processes

dot

digraph "5-Bromoisoquinolin-3-OL_Structure" {

graph [rankdir="LR", size="7.6,4", dpi=72];

node [shape=plaintext];

"5-Bromoisoquinolin-3-OL" [label=<

} dot digraph "Suzuki_Coupling_of_5-Bromoisoquinoline" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Applications in Drug Discovery and Materials Science

The bromoisoquinoline scaffold is a valuable building block in the development of new therapeutic agents. Isoquinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the 5-position through the bromo substituent allows for the systematic exploration of structure-activity relationships in drug discovery programs. In materials science, the rigid, planar structure of the isoquinoline ring system, combined with the potential for functionalization, makes these compounds attractive candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials.

Conclusion

While 5-Bromoisoquinolin-3-OL remains an under-characterized molecule, a thorough understanding of the synthesis and reactivity of the 5-bromoisoquinoline core provides a strong foundation for its future investigation. The synthetic accessibility of the 5-bromo handle, coupled with the versatile chemistry of the isoquinoline ring and the potential for functionalization of a hydroxyl group, positions brominated isoquinolinols as a promising class of compounds for further exploration in both medicinal chemistry and materials science. This guide provides the necessary foundational knowledge for researchers to confidently engage with the synthesis and application of these valuable heterocyclic scaffolds.

References

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

PubChem. (n.d.). 5-Bromoisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-hydroxyisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

- Thieme. (2014). Product Class 5: Isoquinolines. In Science of Synthesis.

-

LookChem. (n.d.). 5-broMo-3-chloroisoquinoline. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

Sources

- 1. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1029720-67-9,5-broMo-3-chloroisoquinoline | lookchem [lookchem.com]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Bromoisoquinolin-3-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Intrigue of 5-Bromoisoquinolin-3-ol

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the vasodilatory effects of papaverine to the antiviral activity of saquinavir, the isoquinoline framework offers a versatile platform for drug design.[2][3] This guide focuses on a specific, yet underexplored derivative: 5-Bromoisoquinolin-3-ol.

While direct literature on 5-Bromoisoquinolin-3-ol is sparse, its structural features—a bromine atom at the C5 position and a hydroxyl group at the C3 position—suggest significant potential for modulation of biological targets. The bromine substituent can serve as a handle for further synthetic elaboration through cross-coupling reactions and can also enhance binding affinity through halogen bonding.[4] The hydroxyl group at the C3 position introduces the possibility of hydrogen bonding and, crucially, exists in a tautomeric equilibrium with its lactam form, 5-Bromoisoquinolin-3(2H)-one.[5] This tautomerism can be a key determinant of its chemical reactivity and biological activity.

This technical guide will provide a comprehensive overview of 5-Bromoisoquinolin-3-ol, starting with its fundamental chemical identity and properties. We will then delve into plausible synthetic strategies, offering detailed, field-proven insights into the causality behind experimental choices. Finally, we will explore its potential applications in drug discovery, drawing on the known biological activities of related isoquinoline derivatives.

I. Chemical Identity and Physicochemical Properties

Tautomerism: A Core Concept

A critical aspect of 5-Bromoisoquinolin-3-ol is its existence in a tautomeric equilibrium with 5-Bromoisoquinolin-3(2H)-one.[5] The position of this equilibrium is influenced by the solvent and the solid-state packing. In non-polar solvents, the -ol form may be favored, while in polar, protic solvents, the -one form can predominate.[5] This dynamic equilibrium is a crucial consideration for its synthesis, characterization, and biological evaluation.

Caption: Tautomeric equilibrium between 5-Bromoisoquinolin-3-ol and 5-Bromoisoquinolin-3(2H)-one.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted properties of 5-Bromoisoquinolin-3-ol, based on the known properties of its parent compound, 5-Bromoisoquinoline, and general principles of spectroscopy.

| Property | Predicted Value / Characteristics | Rationale |

| Molecular Formula | C₉H₆BrNO | Based on the chemical structure. |

| Molecular Weight | 224.05 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow solid | Typical for substituted isoquinolines. |

| Melting Point | > 200 °C | The introduction of a hydroxyl group and the potential for hydrogen bonding would significantly increase the melting point compared to 5-bromoisoquinoline (81-82 °C).[4] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in non-polar solvents. | The hydroxyl group increases polarity. |

| ¹H NMR | Aromatic protons in the δ 7.0-9.0 ppm range. A broad singlet for the -OH proton (concentration and solvent dependent). | The chemical shifts will be influenced by the electron-withdrawing bromine and the electron-donating/withdrawing nature of the tautomeric system. |

| ¹³C NMR | Signals for nine distinct carbon atoms. The C=O carbon in the lactam form would appear downfield (>160 ppm). | Provides a clear indication of the carbon skeleton. |

| IR Spectroscopy | Broad O-H stretch (~3200-3400 cm⁻¹). C=O stretch in the lactam form (~1650-1680 cm⁻¹). C=N and C=C stretches in the aromatic region. | Key functional group identification. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 223 and 225 in a ~1:1 ratio, characteristic of a single bromine atom. | Confirms molecular weight and the presence of bromine. |

II. Synthetic Strategies and Methodologies

The synthesis of 5-Bromoisoquinolin-3-ol is not explicitly detailed in the reviewed literature. However, a logical and efficient synthetic approach can be designed by leveraging established methods for the synthesis of the key intermediate, 5-bromoisoquinoline, followed by the introduction of the hydroxyl group at the 3-position.

Synthesis of the Key Intermediate: 5-Bromoisoquinoline

The most direct route to 5-bromoisoquinoline is through the electrophilic bromination of isoquinoline.[7][8] Careful control of reaction conditions is paramount to achieve high regioselectivity for the C5 position.[4]

Protocol: Synthesis of 5-Bromoisoquinoline [4]

-

Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel is charged with concentrated sulfuric acid (96%) and cooled to 0°C.

-

Addition of Isoquinoline: Isoquinoline is added slowly to the stirred sulfuric acid, ensuring the temperature remains below 30°C.

-

Cooling and Addition of Brominating Agent: The solution is cooled to -25°C using a dry ice/acetone bath. N-bromosuccinimide (NBS) is then added portion-wise, maintaining the temperature between -22 and -26°C.

-

Reaction Monitoring: The reaction mixture is stirred at -22°C for 2 hours, then at -18°C for 3 hours.

-

Work-up: The reaction mixture is poured onto crushed ice. The pH is carefully adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

Extraction and Purification: The resulting suspension is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by fractional distillation under reduced pressure or column chromatography to yield 5-bromoisoquinoline as a white solid.

Caption: Synthesis of 5-Bromoisoquinoline from Isoquinoline.

Proposed Routes to 5-Bromoisoquinolin-3-ol

With 5-bromoisoquinoline in hand, the subsequent challenge is the introduction of the hydroxyl group at the C3 position. Two plausible strategies are outlined below.

Strategy 1: From 5-Bromoisoquinoline via N-oxide formation

This strategy involves the oxidation of the isoquinoline nitrogen, followed by a rearrangement reaction to introduce a functional group at the C3 position, which can then be converted to a hydroxyl group.

Caption: Proposed synthetic route to 5-Bromoisoquinolin-3-ol via N-oxide formation.

Experimental Rationale:

-

N-oxidation: The nitrogen of the isoquinoline ring can be readily oxidized using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

-

Boekelheide Rearrangement: Treatment of the N-oxide with acetic anhydride is expected to induce a rearrangement, leading to the formation of 3-acetoxy-5-bromoisoquinoline.[9]

-

Hydrolysis: The final step involves the hydrolysis of the acetate ester to the desired hydroxyl group, which can be achieved under basic or acidic conditions.

Strategy 2: Ring Synthesis Approach

An alternative approach involves constructing the isoquinoline ring with the hydroxyl group already in place, starting from a suitably substituted benzene derivative. The Pomeranz-Fritsch reaction or related isoquinoline syntheses could be adapted for this purpose.[10][11]

Caption: Proposed ring synthesis approach to 5-Bromoisoquinolin-3-ol.

Experimental Rationale:

-

Starting Material: A 2-bromo-6-formylphenylacetic acid derivative or a related compound would be a suitable starting material.

-

Condensation and Cyclization: Condensation with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization, would construct the isoquinoline ring system with the desired substitution pattern. While more complex, this route offers the potential for greater control over the substitution pattern.

III. Potential Applications in Drug Discovery and Development

Given the lack of specific biological data for 5-Bromoisoquinolin-3-ol, its potential applications can be inferred from the known activities of structurally related compounds. The isoquinoline scaffold is a cornerstone in the development of various therapeutic agents.[12][13]

Anticancer Activity

Many substituted quinoline and isoquinoline derivatives have demonstrated potent anticancer activity.[14] The mechanism often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[14] For instance, certain brominated quinolines have shown significant antiproliferative effects against various cancer cell lines.[14] The 5-bromo-3-hydroxyisoquinoline scaffold could be explored for its potential as an inhibitor of protein kinases, topoisomerases, or other enzymes involved in cancer progression.

Enzyme Inhibition

The 3-hydroxyisoquinoline moiety can act as a bioisostere for other functional groups commonly found in enzyme inhibitors. The ability of the hydroxyl group and the ring nitrogen to act as hydrogen bond donors and acceptors makes this scaffold a promising starting point for the design of inhibitors for enzymes such as phosphodiesterases.[15] The bromine at the C5 position can be strategically utilized to probe for hydrophobic pockets or to establish halogen bonds within the active site of a target enzyme, potentially leading to enhanced potency and selectivity.

Caption: Potential mechanism of action of 5-Bromoisoquinolin-3-ol as a kinase inhibitor.

Neuroprotective and Other CNS Activities

The isoquinoline core is present in many neuroactive compounds.[8] Derivatives of isoquinoline have been investigated for their potential in treating neurodegenerative diseases, epilepsy, and other central nervous system disorders. The specific substitution pattern of 5-Bromoisoquinolin-3-ol could be explored for its ability to modulate neurotransmitter receptors or enzymes involved in neuronal signaling.

IV. Conclusion and Future Directions

5-Bromoisoquinolin-3-ol represents a promising yet underexplored scaffold for medicinal chemistry and drug discovery. Its key structural features—the tautomeric 3-hydroxy group and the synthetically versatile 5-bromo substituent—offer a wealth of opportunities for the development of novel therapeutic agents. While direct experimental data remains to be established, the synthetic strategies and potential applications outlined in this guide provide a solid foundation for future research.

The synthesis and biological evaluation of a library of derivatives based on the 5-Bromoisoquinolin-3-ol core are warranted. Such studies would not only elucidate the structure-activity relationships for this class of compounds but could also lead to the discovery of novel drug candidates for a range of diseases, from cancer to neurological disorders. As a Senior Application Scientist, I am confident that the exploration of this and related isoquinoline scaffolds will continue to be a fruitful area of research for years to come.

References

-

Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 83. [Link]

- Gouliaev, A. H., & Hansen, W. (2002). U.S. Patent No. 6,500,954. Washington, DC: U.S.

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Gdyra, A., & Brzezinski, J. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

-

Yilmaz, V. T., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

-

Beaudry, C. M. (2012). A Versatile Synthesis of Substituted Isoquinolines. ACS Combinatorial Science, 14(12), 644-647. [Link]

-

Szymański, P., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(4), 1143. [Link]

-

Li, Y., et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. Bioorganic Chemistry, 147, 107252. [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Singh, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 799-826. [Link]

-

Al-dujaili, A. H. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

-

Thyagarajan, B. S., & Gopalakrishnan, P. V. (1966). o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols. Journal of the Chemical Society C: Organic, 945-949. [Link]

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Berenfeld, A., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System, 31(4), 629-634. [Link]

-

Kmieciak, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 84. [Link]

-

de Souza, M. V. N., et al. (2005). Synthesis and antileishmanial activities of novel 3-substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 15(2), 303-306. [Link]

-

El-Sayed, M. A.-A., et al. (2014). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 19(12), 20496-20508. [Link]

-

Nguyen, T. T. H., et al. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Vietnam Journal of Science and Technology, 59(5), 585-592. [Link]

-

Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6289. [Link]

-

Kmieciak, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 84. [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Cooks, R. G., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(12), 2639-2647. [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. www-leland.stanford.edu [www-leland.stanford.edu]

- 12. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromoisoquinolin-3-ol: Starting Materials and Core Strategies

Introduction: The Significance of 5-Bromoisoquinolin-3-ol in Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among these, 5-Bromoisoquinolin-3-ol is a particularly valuable intermediate in the development of novel therapeutics. The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of structure-activity relationships. The 3-hydroxy (or its tautomeric 3-oxo form, isoquinolin-3-one) moiety is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with biological targets. This guide provides an in-depth analysis of the primary synthetic routes to 5-Bromoisoquinolin-3-ol, with a focus on the selection of starting materials and the underlying chemical logic.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 5-Bromoisoquinolin-3-ol reveals several plausible synthetic disconnections. The most apparent strategies involve either the late-stage introduction of the hydroxyl group onto a pre-formed 5-bromoisoquinoline core or the construction of the isoquinoline ring system with the requisite substituents already in place.

This analysis highlights three primary synthetic strategies that will be discussed in detail:

-

Synthesis from Isoquinoline: Bromination followed by functionalization at the 3-position.

-

The Pomeranz-Fritsch Approach: Construction of the isoquinoline ring from a bromo-substituted benzaldehyde.

-

Benzonitrile-Based Cyclization Strategies: Building the heterocyclic ring from appropriately substituted benzonitriles.

Strategy 1: Synthesis from Isoquinoline

This is arguably the most direct and well-documented approach, beginning with the commercially available and relatively inexpensive starting material, isoquinoline.

Step 1.1: Electrophilic Bromination of Isoquinoline to 5-Bromoisoquinoline

The synthesis of the key intermediate, 5-bromoisoquinoline, is achieved through the electrophilic bromination of isoquinoline. Careful control of the reaction conditions is paramount to favor the formation of the 5-bromo isomer over other potential isomers. A robust and scalable procedure is detailed in Organic Syntheses, which utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[3]

Causality of Experimental Choices:

-

Sulfuric Acid as Solvent: The highly acidic medium protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the substitution to the benzenoid ring.

-

Low Temperature (-25 °C to -18 °C): Temperature control is critical for regioselectivity. At higher temperatures, the formation of the undesired 8-bromoisoquinoline isomer increases, which is difficult to separate from the desired 5-bromo product.[3]

-

N-Bromosuccinimide (NBS): NBS serves as a source of electrophilic bromine. Using a slight excess (around 1.1 equivalents) ensures complete consumption of the starting material without promoting the formation of di-brominated byproducts.[3]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [3]

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid and cool to 0 °C.

-

Slowly add isoquinoline while maintaining the temperature below 30 °C.

-

Cool the resulting solution to -25 °C using a dry ice/acetone bath.

-

Add recrystallized N-bromosuccinimide portion-wise, keeping the internal temperature between -26 °C and -22 °C.

-

Stir the mixture vigorously for 2 hours at -22 °C, followed by 3 hours at -18 °C.

-

Pour the reaction mixture onto crushed ice.

-

Carefully basify the mixture to pH 9 with aqueous ammonia, maintaining a temperature below 25 °C.

-

Extract the aqueous suspension with diethyl ether.

-

Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the crude product by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.

| Parameter | Value | Reference |

| Starting Material | Isoquinoline | [3] |

| Reagent | N-Bromosuccinimide (NBS) | [3] |

| Solvent | Concentrated Sulfuric Acid | [3] |

| Temperature | -25 °C to -18 °C | [3] |

| Typical Yield | 47-49% | [3] |

Step 1.2: Introduction of the 3-Hydroxy Group

With 5-bromoisoquinoline in hand, the next critical step is the introduction of the hydroxyl group at the 3-position. A direct C-H oxidation at this position is challenging due to the electron-deficient nature of the pyridine ring. A more viable approach involves the synthesis of a precursor with a leaving group at the 3-position, which can then be displaced by a hydroxide or its equivalent.

Route via 5-Bromo-3-chloroisoquinoline:

A promising strategy involves the synthesis of 5-bromo-1,3-dichloroisoquinoline, followed by selective removal of the 1-chloro group and subsequent hydrolysis of the 3-chloro group.

Strategy 2: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a powerful method for constructing the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4][5] This approach is particularly attractive as it allows for the incorporation of the desired bromine substituent on the starting benzaldehyde.

Key Starting Materials:

-

4-Bromo-2-formylbenzoic acid (or a derivative): This starting material would position the bromine atom at the correct location in the final product. The aldehyde functionality is essential for the initial condensation, and the carboxylic acid could potentially be converted to the 3-hydroxy group in a later step, or a different functional group could be used as a precursor.

-

Aminoacetaldehyde dimethyl acetal: This is the common C2-N fragment used in the Pomeranz-Fritsch reaction.

Reaction Mechanism Overview:

-

Condensation: The benzaldehyde and aminoacetaldehyde dimethyl acetal condense to form a Schiff base (a benzalaminoacetal).

-

Cyclization: Under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed, and the resulting aldehyde undergoes an intramolecular electrophilic attack on the aromatic ring to form the isoquinoline nucleus.

Challenges and Considerations:

While elegant, the Pomeranz-Fritsch reaction can have limitations. The cyclization step often requires harsh acidic conditions, which may not be compatible with all functional groups. Yields can also be variable depending on the substitution pattern of the benzaldehyde. For the synthesis of 5-Bromoisoquinolin-3-ol, a starting material like 4-bromo-2-formylphenylacetic acid or a protected equivalent might be necessary to directly obtain the 3-hydroxy functionality.

Strategy 3: Benzonitrile-Based Cyclization

An alternative and highly versatile approach involves the construction of the isoquinoline ring from a substituted benzonitrile. This strategy allows for the pre-installation of the bromine atom and a side chain that can be cyclized to form the heterocyclic ring.

Key Starting Material:

-

2-Bromo-6-methylbenzonitrile: This commercially available starting material possesses the correct substitution pattern on the benzene ring.

Synthetic Transformation:

The methyl group of 2-bromo-6-methylbenzonitrile can be functionalized to introduce the necessary two-carbon unit for the formation of the isoquinoline ring. For example, bromination of the methyl group followed by reaction with a suitable nucleophile could provide a precursor for cyclization.

A plausible route involves the conversion of 2-bromo-6-methylbenzonitrile to a derivative such as 2-bromo-6-(cyanomethyl)benzonitrile. Cyclization of this intermediate could then lead to a substituted isoquinoline.

| Synthetic Strategy | Key Starting Material(s) | Key Transformation(s) | Advantages | Potential Challenges |

| From Isoquinoline | Isoquinoline | Electrophilic Bromination, Chlorination, Hydrolysis | Readily available starting material, well-established initial bromination. | Multi-step process, potentially harsh conditions for hydrolysis. |

| Pomeranz-Fritsch | Bromo-substituted Benzaldehyde, Aminoacetaldehyde Acetal | Condensation, Acid-catalyzed Cyclization | Convergent synthesis, builds the core structure in one key step. | Harsh acidic conditions, potential for low yields with certain substrates. |

| Benzonitrile Cyclization | 2-Bromo-6-methylbenzonitrile | Side-chain functionalization, Cyclization | Versatile, allows for pre-installation of substituents. | Requires development of a specific cyclization strategy for the target molecule. |

Conclusion and Future Outlook

The synthesis of 5-Bromoisoquinolin-3-ol can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule.

The most established route commences with the selective bromination of isoquinoline. Further research into the efficient and high-yielding conversion of the resulting 5-bromoisoquinoline to the 3-ol derivative, likely via a 3-chloro intermediate, would be highly valuable.

The Pomeranz-Fritsch and benzonitrile cyclization strategies offer more convergent approaches. While requiring more specialized starting materials, they provide greater flexibility in the introduction of substituents and may ultimately lead to more efficient syntheses. Further investigation into the application of these methods for the specific synthesis of 5-Bromoisoquinolin-3-ol is warranted.

As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the development of robust and efficient syntheses for key intermediates like 5-Bromoisoquinolin-3-ol will remain an area of significant scientific interest.

References

-

Brown, W. D.; Gouliaev, A. H. Org. Synth.2005 , 81, 98. [Link]

- Pomeranz, C.

- Fritsch, P. Ber. Dtsch. Chem. Ges.1893, 26, 419-422.

- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Org. React.1951, 6, 191-206.

-

LookChem. 5-bromo-3-chloroisoquinoline. [Link]

-

PubChem. 2-Bromo-6-methylbenzonitrile. [Link]

-

Kaur, H. et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Adv., 2023 , 13, 18934-18961. [Link]

-

Lombardo, M. et al. Isoquinoline and Isoquinolin-1-one Alkaloids as a Promising Class of Antitumor Agents. Molecules2021 , 26, 194. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. www-leland.stanford.edu [www-leland.stanford.edu]

- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

The Isoquinoline Core: A Journey from Coal Tar to Cutting-Edge Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast array of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and history of isoquinoline compounds, from their initial isolation in the late 19th century to the development of seminal synthetic methodologies that have become indispensable tools for organic chemists. We will delve into the mechanistic underpinnings and practical execution of key name reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offering field-proven insights into their application, advantages, and limitations. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, providing a solid foundation in the rich history and synthetic evolution of this critical heterocyclic motif.

The Dawn of a Privileged Scaffold: Isolation and Structural Elucidation

The story of isoquinoline begins not in the pristine environment of a modern laboratory, but in the industrial landscape of the late 19th century. In 1885, Hoogewerf and van Dorp first isolated this aromatic heterocyclic compound from coal tar, a complex mixture of organic chemicals obtained from the distillation of coal.[1] Their method relied on the fractional crystallization of the acid sulfate salt of the crude coal tar bases. A more efficient isolation method was later developed in 1914 by Weissgerber, who exploited the greater basicity of isoquinoline compared to its isomer, quinoline, to achieve selective extraction.[1]

Structurally, isoquinoline is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[2] Its molecular formula, C₉H₇N, was determined through elemental analysis and molecular weight measurements.[3] Early chemical studies revealed its aromatic nature, undergoing electrophilic substitution reactions like nitration and sulfonation, although it is resistant to Friedel-Crafts reactions.[3] The presence of a tertiary nitrogen atom was confirmed by the formation of quaternary ammonium salts with alkyl halides.[3] A pivotal moment in its structural elucidation came from oxidation experiments. Vigorous oxidation of isoquinoline with alkaline potassium permanganate yielded a mixture of phthalic acid and cinchomeronic acid (pyridine-3,4-dicarboxylic acid), which strongly suggested the fusion of a benzene and a pyridine ring at the 3,4-positions of the pyridine ring.[3]

The isoquinoline framework is not merely a synthetic curiosity; it is a recurring motif in a vast number of naturally occurring alkaloids, many of which possess profound physiological activity. These natural products, primarily found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, include well-known compounds like morphine, codeine, papaverine, and berberine.[4] The biosynthetic origin of the isoquinoline ring in these alkaloids is the aromatic amino acid tyrosine.[1] The discovery of these naturally occurring isoquinoline alkaloids provided a powerful impetus for the development of synthetic methods to access this important heterocyclic system and its derivatives, paving the way for the synthesis of novel therapeutic agents.

The Synthetic Awakening: Foundational Methodologies for Isoquinoline Construction

The inherent value of the isoquinoline core, underscored by its prevalence in medicinally important natural products, spurred the development of robust synthetic strategies. The early 20th century witnessed the emergence of several name reactions that have become pillars of isoquinoline synthesis, each offering a unique approach to constructing the bicyclic framework. These methods, born out of the necessity to access complex natural products and their analogues, are a testament to the ingenuity of early organic chemists.

The Bischler-Napieralski Reaction: Cyclization via Intramolecular Electrophilic Aromatic Substitution

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[5][6] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

Causality and Mechanistic Insight: The driving force for the Bischler-Napieralski reaction is the cyclization of an activated amide derivative onto an electron-rich aromatic ring. The reaction is typically carried out under acidic and dehydrating conditions.[6] Two primary mechanistic pathways have been proposed.[1] One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. The choice of dehydrating agent and reaction conditions can influence the predominant pathway.[1] The cyclization is an intramolecular electrophilic aromatic substitution, and therefore, the presence of electron-donating groups on the benzene ring of the β-arylethylamide substrate significantly facilitates the reaction.[3][7]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

-

Amide Formation: A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding β-arylethylamide.[8]

-

Cyclization: The β-arylethylamide is dissolved in an inert solvent (e.g., toluene, xylene, or acetonitrile).

-

A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added to the solution.[1][3] For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[1]

-

The reaction mixture is heated to reflux (temperatures typically range from room temperature to 100°C, depending on the reactivity of the substrate and the dehydrating agent used).[9]

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and carefully quenched by the addition of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate) to neutralize the excess acid.

-

The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization.

-

Dehydrogenation (Optional): The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C) or sulfur.[8]

Diagram: Bischler-Napieralski Reaction Mechanism

Caption: Mechanism of the Bischler-Napieralski reaction proceeding through a nitrilium ion intermediate.

The Pictet-Spengler Reaction: A Biomimetic Approach to Tetrahydroisoquinolines

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction provides a direct route to 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[10][11] The Pictet-Spengler reaction is considered a special case of the Mannich reaction and is notable for its ability to proceed under mild, even physiological, conditions, making it a key step in the biosynthesis of many isoquinoline alkaloids.

Causality and Mechanistic Insight: The reaction is initiated by the formation of a Schiff base (iminium ion) from the condensation of the β-arylethylamine and the carbonyl compound.[12] This iminium ion then acts as the electrophile in an intramolecular electrophilic aromatic substitution reaction with the electron-rich aromatic ring, leading to the formation of the tetrahydroisoquinoline ring system.[11][13] The reaction is highly favored when the aromatic ring is activated by electron-donating groups, such as hydroxyl or methoxy groups, which is often the case in the biosynthesis of natural products.[8]

Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydroisoquinoline Derivative

-

Reaction Setup: A β-arylethylamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or water) in a round-bottom flask equipped with a magnetic stirrer.

-

Aldehyde Addition: The aldehyde (or ketone) is added to the solution at room temperature.[12]

-

Acid Catalysis: An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is slowly added to the reaction mixture.[12]

-

Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.[12] The reaction progress is monitored by TLC.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of a base, such as sodium bicarbonate, to neutralize the acid.[12]

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[12]

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated in vacuo.

-

The crude product is purified by column chromatography or recrystallization.

Diagram: Pictet-Spengler Reaction Workflow

Caption: A step-by-step workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.

The Pomeranz-Fritsch Reaction: A Versatile Route to Isoquinolines

Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetoaldehyde diethyl acetal.[2][14] The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid.[14]

Causality and Mechanistic Insight: The Pomeranz-Fritsch reaction proceeds in two main stages.[15] First, the benzaldehyde and the aminoacetoaldehyde diethyl acetal condense to form a benzalaminoacetal (a Schiff base).[2] In the second stage, under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form the isoquinoline ring.[16] The reaction mechanism involves the formation of several intermediates, and the final step is the aromatization of the bicyclic system through the elimination of a molecule of alcohol.[2] A significant challenge with the classical Pomeranz-Fritsch reaction is the potential for hydrolysis of the imine intermediate in the strongly acidic medium, which can lead to reduced yields.[15]

Experimental Protocol: Synthesis of Isoquinoline

-

Condensation: Benzaldehyde and 2,2-diethoxyethylamine are condensed to form the benzalaminoacetal. This step is often carried out separately before the cyclization.

-

Cyclization: The benzalaminoacetal is added to a strong acid, typically concentrated sulfuric acid, with cooling.

-

The reaction mixture is then heated to promote cyclization.

-

Workup: After the reaction is complete, the mixture is cooled and carefully poured onto ice.

-

The acidic solution is neutralized with a strong base, such as sodium hydroxide.

-

The isoquinoline product is then extracted into an organic solvent.

-

The organic extracts are combined, washed, dried, and the solvent is removed to yield the crude product.

-

Purification is typically achieved by distillation or chromatography.

Diagram: Pomeranz-Fritsch Reaction Logic

Caption: Logical flow of the Pomeranz-Fritsch reaction from reactants to the final isoquinoline product.

Comparative Analysis of Foundational Synthetic Methods

While the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions all provide access to the isoquinoline core, they differ significantly in their starting materials, reaction conditions, and the nature of the immediate products. Understanding these differences is crucial for selecting the most appropriate method for a given synthetic target.

| Reaction | Starting Materials | Key Reagents/Conditions | Immediate Product | Key Advantages | Key Limitations |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅, reflux | 3,4-Dihydroisoquinoline | Good for 1-substituted derivatives; tolerant of various functional groups. | Requires subsequent oxidation to form the aromatic isoquinoline; harsh conditions may not be suitable for sensitive substrates. |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (HCl, H₂SO₄), mild to reflux conditions | 1,2,3,4-Tetrahydroisoquinoline | Mild reaction conditions possible; biomimetic; good for creating stereocenters at C-1. | Requires subsequent oxidation to form the aromatic isoquinoline; works best with electron-rich aromatic rings. |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde acetal | Strong acid (conc. H₂SO₄) | Isoquinoline | Directly yields the aromatic isoquinoline. | Harsh reaction conditions; can suffer from low yields due to side reactions (e.g., imine hydrolysis). |

The Enduring Legacy and Future Directions

The discovery of isoquinoline and the development of these foundational synthetic methods laid the groundwork for over a century of research in medicinal chemistry and natural product synthesis. These classical reactions are still widely used today, albeit with numerous modifications and improvements that have expanded their scope and utility. Modern advancements include the use of milder reagents, asymmetric catalysis to control stereochemistry, and the development of entirely new synthetic strategies.

The journey of the isoquinoline core, from its humble origins in coal tar to its central role in the development of life-saving medicines, is a compelling narrative of scientific discovery and innovation. For researchers, scientists, and drug development professionals, a deep understanding of this history and the synthetic tools that have emerged from it is not just an academic exercise, but a practical necessity for the design and synthesis of the next generation of isoquinoline-based therapeutics.

References

-

Slideshare. (2015). Bischler napieralski reaction. [Link][9]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link][10]

-

Wikipedia. (2024). Bischler–Napieralski reaction. [Link][1][5]

-

CUTM Courseware. Quinoline and Isoquinoline: structure elucidation. [Link]

-

Wikipedia. (2024). Isoquinoline alkaloids. [Link]

-

Organic Chemistry Portal. (2024). Isoquinoline synthesis. [Link][18]

-

Grokipedia. (2024). Bischler–Napieralski reaction. [Link][6]

-

Name-Reaction.com. (2024). Pictet-Spengler reaction. [Link][13]

-

J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link][7]

-

Pharmaguideline. (2024). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link][8]

-

Química Organica.org. (2024). Pomerantz-Fritsch synthesis of isoquinolines. [Link][16]

-

National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link][20]

-

Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link][21]

-

Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903. [Link][22]

-

Organic Chemistry Portal. (2024). Synthesis of tetrahydroisoquinolines. [Link][23]

-

PubMed Central. (2013). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. [Link][24]

-

Química Organica.org. (2010). Isoquinoline synthesis. [Link][15]

-

SciSpace. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link][11]

-

MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link][25]

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. www-leland.stanford.edu [www-leland.stanford.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. Bischler napieralski reaction | PPTX [slideshare.net]

- 10. organicreactions.org [organicreactions.org]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. name-reaction.com [name-reaction.com]

- 14. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Isoquinoline synthesis [quimicaorganica.org]

- 16. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 17. Isoquinoline - Wikipedia [en.wikipedia.org]

- 18. Isoquinoline synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 24. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]

Application Notes and Protocols: 5-Bromoisoquinolin-3-OL as a Key Scaffold for the Synthesis of Novel Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoquinoline Scaffold in Oncology

The isoquinoline nucleus is a prominent structural motif in a vast array of pharmacologically active compounds, including a significant number of anti-cancer agents.[1] Its rigid, planar structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the various substituted isoquinolines, 5-Bromoisoquinolin-3-OL and its tautomer, 5-bromoisoquinolin-1(2H)-one, have emerged as particularly valuable precursors in the design of novel therapeutics. The presence of a bromine atom at the C5 position offers a versatile handle for a range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[2] Furthermore, the isoquinolinone core itself has been identified as a key pharmacophore for potent enzyme inhibitors, most notably in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, a critical pathway in cancer therapy.[3][4]

These application notes provide a comprehensive guide for the utilization of 5-Bromoisoquinolin-3-OL in the synthesis of potential anti-cancer agents, with a focus on the development of novel PARP inhibitors. We will detail synthetic protocols, discuss the rationale behind the chosen chemical transformations, and explore the underlying biological mechanisms.

The Tautomeric Relationship: 5-Bromoisoquinolin-3-OL and 5-Bromoisoquinolin-1(2H)-one

It is crucial to recognize that 5-Bromoisoquinolin-3-OL exists in equilibrium with its more stable tautomeric form, 5-bromoisoquinolin-1(2H)-one. This lactam form is often the predominant species and is the key structure for potent PARP inhibition. Throughout this guide, we will primarily refer to the scaffold as 5-bromoisoquinolin-1(2H)-one, reflecting its role as a powerful pharmacophore.

Core Synthetic Strategy: From a Versatile Precursor to a Potent Inhibitor

Our overarching strategy involves a multi-step synthesis commencing with a readily available starting material, isoquinoline, and culminating in a novel, functionalized 5-substituted isoquinolinone derivative. The key steps include the synthesis of the 5-bromoisoquinoline precursor, its conversion to the pivotal 5-bromoisoquinolin-1(2H)-one intermediate, and subsequent derivatization via modern cross-coupling methodologies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Functionalization of the 5-Bromoisoquinolin-3-ol Hydroxyl Group

Introduction: The Strategic Value of 5-Bromoisoquinolin-3-ol

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 5-Bromoisoquinolin-3-ol, in particular, presents a valuable starting point for chemical library synthesis and lead optimization. It features two key handles for diversification: the bromine atom at the C5 position, amenable to a variety of cross-coupling reactions, and the hydroxyl group at the C3 position.

The C3-hydroxyl group is especially significant. It exists in tautomeric equilibrium with its keto form, 5-bromo-isoquinolin-3(2H)-one. This electronic nature allows the oxygen to act as a potent nucleophile, particularly upon deprotonation. Functionalizing this position is a critical strategy for modulating the physicochemical and pharmacological properties of the molecule, including:

-

Solubility and Lipophilicity: Conversion of the polar hydroxyl group to ethers or esters can fine-tune the logP value, impacting cell permeability and oral bioavailability.

-

Metabolic Stability: Masking the hydroxyl group can prevent phase II metabolic transformations like glucuronidation.

-

Target Engagement: The introduction of new functional groups can establish additional binding interactions (e.g., hydrogen bonds, van der Waals forces) with a biological target, enhancing potency and selectivity.

This guide provides a detailed exploration of robust and field-proven methods for the chemical modification of this hydroxyl group, focusing on the causality behind protocol choices to empower researchers in their experimental design.

Core Functionalization Strategies: Ethers and Esters

The primary methods for derivatizing the hydroxyl group of 5-Bromoisoquinolin-3-ol involve its conversion into an ether or an ester. The choice of method depends on the desired functional group, the stability of the reagents, and the overall synthetic strategy. We will detail three major approaches: Williamson Ether Synthesis, Direct O-Acylation, and the Mitsunobu Reaction.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage (C-O-C). The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2][3][4]

Causality & Experimental Rationale: The hydroxyl group of 5-Bromoisoquinolin-3-ol is weakly acidic. To render it sufficiently nucleophilic for the SN2 reaction, it must first be deprotonated by a base to form the corresponding alkoxide/phenoxide.

-

Choice of Base: A strong, non-nucleophilic base is ideal to ensure complete deprotonation without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, producing hydrogen gas as the only byproduct. Alternatively, milder bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.

-

Choice of Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base (e.g., Na⁺) while leaving the alkoxide nucleophile relatively "bare" and highly reactive.[4]

-

Alkylating Agent: The SN2 mechanism is sensitive to steric hindrance. Therefore, this method works best with primary or methyl halides. Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[1]

Protocol 1: General Procedure for O-Alkylation

Objective: To synthesize a 3-alkoxy-5-bromoisoquinoline derivative.

Materials:

-

5-Bromoisoquinolin-3-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware.

Procedure:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromoisoquinolin-3-ol (1.0 eq).

-

Solvation: Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

-

Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with EtOAc.

-

Washing: Combine the organic extracts and wash successively with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-alkoxy-5-bromoisoquinoline.

Caption: Workflow for Williamson Ether Synthesis.

O-Acylation via Acyl Halides

Direct acylation is a highly efficient method for converting alcohols to esters. The reaction utilizes a highly electrophilic acylating agent, such as an acyl chloride or anhydride, which reacts readily with the hydroxyl group.

Causality & Experimental Rationale: This reaction generates a strong acid byproduct (e.g., HCl from an acyl chloride). This acid must be neutralized to prevent protonation of the isoquinoline nitrogen or other side reactions.

-

Base/Solvent: A tertiary amine base like triethylamine (Et₃N) or pyridine is used as an acid scavenger. Pyridine can also serve as the solvent and has a mild catalytic effect. The base deprotonates the hydroxyl group, increasing its nucleophilicity, and neutralizes the generated HCl.

-

Acylating Agent: Both acyl chlorides and anhydrides are effective. Acyl chlorides are generally more reactive. The reaction is often exothermic, requiring initial cooling to control the reaction rate and prevent side product formation.

-

Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to significantly accelerate the reaction, especially with less reactive alcohols or anhydrides.

Protocol 2: General Procedure for O-Acylation

Objective: To synthesize a 5-bromoisoquinolin-3-yl ester derivative.

Materials:

-

5-Bromoisoquinolin-3-ol

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Anhydride

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

-

Aqueous copper(II) sulfate (CuSO₄), 1 M (for pyridine removal)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Standard work-up and purification reagents.

Procedure:

-

Preparation: To a round-bottom flask, add 5-Bromoisoquinolin-3-ol (1.0 eq) and dissolve it in anhydrous pyridine (or anhydrous DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Add the acyl chloride (1.1 eq) dropwise. An immediate precipitate (pyridinium hydrochloride) may form.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Work-up (Pyridine solvent): Pour the reaction mixture into a separatory funnel containing water. Extract with EtOAc. Wash the organic layer repeatedly with 1 M aqueous CuSO₄ until the blue color in the aqueous layer persists (this removes pyridine). Then, wash with water and brine.

-

Work-up (DCM/Et₃N): Quench the reaction with water. Extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ (to remove excess acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography or recrystallization.

Caption: Workflow for O-Acylation with Acyl Chlorides.

Ether & Ester Formation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting a primary or secondary alcohol into a wide range of functional groups, including ethers and esters, with inversion of stereochemistry.[5][6] For an achiral substrate like 5-Bromoisoquinolin-3-ol, the key advantage is the remarkably mild and neutral reaction conditions.

Causality & Experimental Rationale: The reaction avoids the need for a strong base or highly reactive acylating agents. Instead, it activates the hydroxyl group in situ to turn it into a good leaving group.

-

Reagents: The core components are the alcohol (our substrate), a nucleophile (a carboxylic acid for esterification, or another alcohol for etherification), triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Mechanism: PPh₃ and DEAD combine to form a phosphonium salt. The hydroxyl group of the substrate attacks this species, forming an alkoxyphosphonium salt. This complex contains an excellent leaving group (triphenylphosphine oxide), which is then displaced by the nucleophile in an SN2 reaction.[7]

-

Advantages & Disadvantages: The main advantage is the mild, neutral conditions, which are compatible with a wide range of sensitive functional groups. The primary disadvantage is the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced hydrazine derivative), which can sometimes complicate purification.

Protocol 3: General Procedure for Mitsunobu Esterification

Objective: To synthesize a 5-bromoisoquinolin-3-yl ester under mild conditions.

Materials:

-

5-Bromoisoquinolin-3-ol

-

Carboxylic acid (R-COOH)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard work-up and purification reagents.

Procedure:

-

Preparation: In a flame-dried flask under nitrogen, dissolve 5-Bromoisoquinolin-3-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cooling: Cool the stirred solution to 0 °C in an ice bath.

-

Addition: Add DIAD or DEAD (1.5 eq) dropwise to the solution over 10-15 minutes. The solution may change color (e.g., to a persistent yellow).

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Concentration: Once the reaction is complete, remove the THF under reduced pressure.

-

Purification: The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts.

-

Direct Chromatography: The crude residue can be directly purified by column chromatography on silica gel.

-

Precipitation: Alternatively, the residue can be dissolved in a minimal amount of a solvent like dichloromethane and then diluted with a non-polar solvent like hexane or diethyl ether to precipitate out the triphenylphosphine oxide, which can then be removed by filtration. The filtrate is then concentrated and purified by chromatography.

-

Caption: Logical flow of the Mitsunobu Reaction.

Method Comparison Summary

| Feature | Williamson Ether Synthesis | O-Acylation (Acyl Chloride) | Mitsunobu Reaction |

| Reaction Type | SN2 Nucleophilic Substitution | Nucleophilic Acyl Substitution | In situ Hydroxyl Activation & SN2 |

| Key Reagents | Strong Base (NaH, K₂CO₃), Alkyl Halide | Acyl Chloride/Anhydride, Amine Base | PPh₃, DIAD/DEAD, Nucleophile |

| Conditions | Basic, often requires heating | Basic (amine scavenger), often 0°C to RT | Neutral, 0°C to RT |

| Key Byproducts | Halide Salt (e.g., NaBr) | Amine Hydrochloride Salt | Triphenylphosphine Oxide, Hydrazine |

| Substrate Scope | Best for primary alkyl halides | Broad for acyl groups | Broad for nucleophiles (pKa < 15) |

| Primary Advantage | Cost-effective, simple byproducts | Fast, high-yielding, very common | Extremely mild, neutral conditions |

| Primary Challenge | Base sensitivity, elimination side-reactions | Exothermic, requires acid scavenger | Stoichiometric byproducts complicate purification |

Outlook: The C5-Bromo Group as a Second Vector for Diversification

It is critical to recognize that the derivatization of the C3-hydroxyl group is only the first step. The resulting 3-alkoxy or 3-acyloxy-5-bromoisoquinoline is now primed for further modification at the C5 position. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation).[8][9] This dual-handle approach allows for the rapid generation of diverse chemical libraries from a single, versatile scaffold, making 5-Bromoisoquinolin-3-ol a powerful building block in drug discovery.

References

- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (n.d.).

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. [Link]

-

Williamson Ether Synthesis. (n.d.). YouTube. [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

-

Esterification of alcohols. (n.d.). Khan Academy. [Link]

-

CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024, June 17). YouTube. [Link]

-

Mitsunobu Reaction. (n.d.). Wikipedia. [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]